8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide
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Description
8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H28ClN3OS and its molecular weight is 478.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity
Research on thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides, and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives, including compounds similar to the specified chemical structure, demonstrates significant antiproliferative activity against the NCI-60 cell lines. The activities of these compounds, particularly a 5-keto-tetrahydrothieno[2,3-b]quinolones derivative with a 3-methoxyphenylcarboxamide moiety, highlighted their potential in cancer therapy, showing low nanomolar range GI50 values against melanoma and breast cancer cell lines. Molecular modeling suggested that amino acid side chains and a lipophilic pocket play crucial roles in ligand binding (Joyce Hung et al., 2014).
Synthesis and Biological Activity
Thieno[2,3-b]quinoline derivatives have been synthesized and tested for their growth inhibitory activity against Saccharomyces Cerevisiae, demonstrating potential fungicidal properties. The structural integrity of biologically active compounds remained unchanged upon exposure to gamma irradiation, suggesting their stability and potential application in biological contexts (M. El-Gaby et al., 2006).
Targeted Delivery of NO
A study on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds shows their potential in forming coordinate bonds with metal ions for targeted delivery of nitric oxide (NO) to biological sites. This research points towards applications in treating tumors, where NO release is triggered by irradiation (Yi-Qiu Yang et al., 2017).
Antimicrobial Activities
Substituted quinoline-2-carboxamides have been prepared and evaluated for their activity against mycobacterial species and photosynthetic electron transport inhibition. Specific derivatives showed higher activity against M. tuberculosis and M. kansasii than standard treatments, indicating their potential in antimycobacterial therapy (T. Goněc et al., 2012).
Optical Properties
Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals moderate to high fluorescence quantum yields, establishing structure-optical properties relationships. These compounds' fluorescence properties suggest their potential application as invisible ink dyes (Y. P. Bogza et al., 2018).
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3OS/c1-2-18-6-8-19(9-7-18)24-22-17-30-23-11-10-20(28)16-21(23)25(22)33-26(24)27(32)29-12-5-15-31-13-3-4-14-31/h6-11,16-17H,2-5,12-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZDOABFFNZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCN5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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